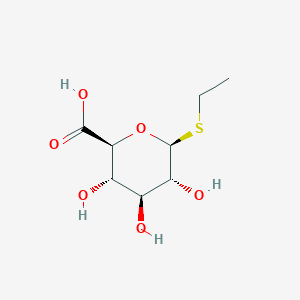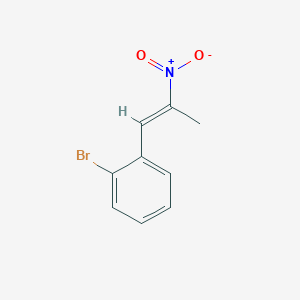
Ethyl 1-Thio-β-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Ethyl glucuronide is synthesized through the enzymatic conjugation of ethanol with glucuronic acid, mediated by UDP-glucuronosyltransferase. A study demonstrated the synthesis of ethyl glucuronide by reacting acetobromo-glucosiduronic acid with ethanol, highlighting its analytical detection through gas chromatography-mass spectrometry (GC-MS) (Schmitt et al., 1995).
Molecular Structure Analysis
Ethyl glucuronide's molecular structure, characterized by its glucuronic acid conjugate, contributes to its stability and solubility. Its specific molecular features enable its identification and quantification in various biological samples, using techniques such as GC-MS and liquid chromatography-mass spectrometry (LC-MS/MS) (Kr̆ivánková et al., 2005).
Chemical Reactions and Properties
The formation of ethyl glucuronide through the reaction of ethanol and glucuronic acid is a critical process for its role as a biomarker. This reaction, catalyzed by UDP-glucuronosyltransferase, makes ethyl glucuronide a direct metabolite of ethanol, unlike other indirect biomarkers of alcohol intake (Palmer, 2009).
Physical Properties Analysis
Ethyl glucuronide's physical properties, including its stability in biological matrices and water solubility, make it an excellent marker for ethanol consumption. Its detection in hair samples, for example, provides a long-term indication of alcohol use due to the metabolite's incorporation into the keratin matrix (Kintz et al., 2008).
Chemical Properties Analysis
The chemical properties of ethyl glucuronide, such as its specific metabolic pathway from ethanol and its high detection sensitivity in various analytical techniques, underscore its utility as a biomarker for alcohol consumption. Studies utilizing GC-MS and LC-MS/MS have demonstrated the capability to detect ethyl glucuronide in low concentrations, making it a reliable marker for monitoring alcohol intake and abstinence (Nicholas et al., 2006).
Applications De Recherche Scientifique
Biomarqueur de la consommation d'alcool
L'éthyl β-D-glucuronide est un métabolite urinaire primaire de l'alcool et peut être utilisé comme biomarqueur pour surveiller la consommation d'alcool {svg_1}. Cela le rend utile dans divers domaines tels que les tests médico-légaux, la toxicologie clinique ou la surveillance de la consommation d'alcool {svg_2}.
Matériau de référence certifié
Ce composé est utilisé comme matériau de référence certifié {svg_3}. Les matériaux de référence sont utilisés pour aider à valider les méthodes de mesure analytique, à des fins de contrôle de la qualité ou pour l'étalonnage des instruments {svg_4}.
Recherche en protéomique
L'éthyl 1-Thio-β-D-glucuronide est utilisé dans la recherche en protéomique {svg_5}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions {svg_6}.
Chromatographie en phase gazeuse et chromatographie liquide
Ce composé convient à une utilisation en chromatographie en phase gazeuse (GC) et en chromatographie liquide (LC) {svg_7}. Ce sont des techniques analytiques utilisées pour séparer, identifier et quantifier les composants d'un mélange {svg_8}.
Étude de l'activité des β-D-glucuronides
Ce composé peut être utilisé dans l'étude de l'activité des β-D-glucuronides {svg_9}. Les β-D-glucuronides sont impliqués dans le métabolisme d'un large éventail de composés, notamment les médicaments, les polluants et les constituants alimentaires {svg_10}.
Mécanisme D'action
Target of Action
Ethyl 1-Thio-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid, is a minor phase II metabolite of ethyl alcohol (ethanol). It is formed by enzymatic conjugation of ethanol with glucuronic acid in the liver . The primary target of this compound is the enzyme UDP-Glucuronosyltransferases (UGTs), which catalyzes the glucuronidation process .
Mode of Action
The compound interacts with its target, UGTs, by undergoing a biochemical reaction known as glucuronidation. In this process, a glucuronic acid moiety is transferred from uridine-5′-diphospho (UDP)-alpha-D-glucuronic acid to ethanol, forming Ethyl 1-Thio-beta-D-glucuronide . This reaction results in the formation of a more water-soluble compound, facilitating the excretion of the metabolite from the body .
Biochemical Pathways
The glucuronidation process, catalyzed by UGTs, is a part of the phase II metabolism in the liver. This pathway plays a crucial role in the detoxification and elimination of a wide range of endogenous and xenobiotic compounds . The formation of Ethyl 1-Thio-beta-D-glucuronide represents a minor pathway in the metabolism of ethanol .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as the individual’s metabolic rate, the presence of other drugs or substances, and genetic variations in the UGTs .
Result of Action
The formation of Ethyl 1-Thio-beta-D-glucuronide from ethanol represents a detoxification process. The resulting compound is a direct biomarker for alcohol, and its detection provides accurate identification of alcohol consumption . It is used as a biomarker due to its prolonged elimination and incorporation in keratinized tissues .
Action Environment
The action of Ethyl 1-Thio-beta-D-glucuronide is influenced by various environmental factors. For instance, the presence of other substances that are also metabolized by UGTs could potentially affect the metabolism of ethanol. Additionally, factors such as the individual’s health status, age, and genetic makeup can influence the activity of UGTs and thus the formation of Ethyl 1-Thio-beta-D-glucuronide .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Orientations Futures
Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . Recent research advances indicate that though UGT determines the rate and extent of glucuronide generation, the efflux and uptake transporters determine the distribution of these glucuronides into blood and then to various organs for elimination . Recycling schemes impact the apparent plasma half-life of parent compounds and their glucuronides that reach the intestinal lumen, in addition to prolonging their gut and colon exposure .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLTPWYCFDKGU-XDUWNTRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







